N1-Propyl Chain: Lipophilicity and Fragment Binding
The N1-propyl substituent in 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid confers distinct physicochemical properties compared to the N1-ethyl analog (1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, CAS 113131-46-7). Predicted logP (clogP) values differ by approximately 0.5 log units (target compound: ~1.8; N1-ethyl analog: ~1.3), which may influence membrane permeability and solubility. Moreover, the co-crystal structure of the N1-phenyl analog (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) bound to Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) at 1.758 Å resolution demonstrates that the N1-substituent occupies a defined hydrophobic subpocket [1]. The N1-propyl group of the target compound is expected to engage this pocket with distinct van der Waals contact geometry relative to the planar phenyl ring, potentially altering binding thermodynamics and fragment evolution trajectories .
| Evidence Dimension | Predicted lipophilicity (clogP) and binding mode inference |
|---|---|
| Target Compound Data | clogP ~1.8 (predicted); N1-propyl engages hydrophobic subpocket |
| Comparator Or Baseline | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: clogP ~1.3 (predicted); 5-Methyl-1-phenyl analog: co-crystal shows N1-phenyl in MtDHFR hydrophobic cleft |
| Quantified Difference | clogP difference: ~0.5 log units; Binding mode: N1-propyl vs. N1-phenyl planar restriction |
| Conditions | Predicted physicochemical properties (ChemSpider EPISuite); X-ray crystallography (PDB 6VS5, 1.758 Å resolution) |
Why This Matters
The N1-propyl group provides a distinct hydrophobic anchor that cannot be mimicked by ethyl or phenyl analogs, affecting both physical property optimization and structure-based drug design.
- [1] RCSB Protein Data Bank. PDB ID: 6VS5. Mycobacterium tuberculosis dihydrofolate reductase in complex with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (fragment 1). Deposited: 2020-02-10. View Source
